Spectroscopic Analysis of Reactive Orange 35: A Technical Guide
Spectroscopic Analysis of Reactive Orange 35: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of C.I. Reactive Orange 35, a widely used azo dye in the textile industry. Understanding its spectroscopic properties is crucial for quality control, environmental monitoring, and research into its biological interactions and potential applications or implications in drug development. This document details the methodologies for its analysis using UV-Visible, Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), presenting key data in a structured format and illustrating experimental workflows.
Introduction to Reactive Orange 35
Reactive Orange 35 is a sulfonated monoazo dye characterized by its vibrant reddish-orange hue. Its chemical structure contains an azo chromophore (-N=N-) responsible for its color, sulfonic acid groups that impart water solubility, and a reactive group that allows it to form covalent bonds with textile fibers. The IUPAC name for one of its common forms is trisodium;2-[[4-[[4-chloro-6-(2-sulfonatoethylamino)-1,3,5-triazin-2-yl]amino]-5-sulfonato-1-naphthyl]azo]benzene-1,4-disulfonate. Its molecular formula is C27H19ClN9Na3O9S3, with a molecular weight of approximately 814.12 g/mol . The analysis of this and similar dyes is pertinent to various fields, including forensic science and environmental monitoring[1].
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for quantifying the concentration of Reactive Orange 35 in solution and studying its electronic transitions.
Quantitative Data
| Parameter | Value | Reference |
| λmax (Maximum Absorption Wavelength) | ~492 nm | [2] |
| Molar Absorptivity (ε) | Data not available |
Experimental Protocol: UV-Vis Spectrophotometry
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Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.
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Sample Preparation:
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Prepare a stock solution of Reactive Orange 35 of a known concentration (e.g., 100 mg/L) in deionized water.
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From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
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Analysis:
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Set the spectrophotometer to scan a wavelength range of 200-800 nm to determine the λmax[3].
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Use deionized water as a blank to zero the instrument.
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Measure the absorbance of each standard solution at the determined λmax.
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Construct a calibration curve by plotting absorbance versus concentration.
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Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the Reactive Orange 35 molecule, providing a "molecular fingerprint."
Quantitative Data: Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 3400 - 3500 | O-H and N-H stretching (from amino groups and absorbed water) | [4] |
| ~1600 | N=N stretching (azo group) | [4] |
| 1380 - 1450 | Aromatic C=C stretching | |
| 1150 - 1250 | S=O stretching (sulfonate groups) | |
| 1000 - 1100 | C-N stretching | |
| ~800 | C-Cl stretching (from the triazine ring) |
Experimental Protocol: FTIR Spectroscopy (ATR Method)
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Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation:
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Ensure the solid dye sample is dry.
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Place a small amount of the powdered dye directly onto the ATR crystal.
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Analysis:
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Apply pressure to ensure good contact between the sample and the crystal.
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Collect the background spectrum of the empty ATR crystal.
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Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.
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The resulting spectrum should be corrected for background absorbance.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of Reactive Orange 35 by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
Expected ¹H NMR Spectral Characteristics
Due to the complexity of the molecule and the presence of multiple aromatic rings and substituents, the ¹H NMR spectrum is expected to be complex. Key expected features include:
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Aromatic Protons (6.5-8.5 ppm): Multiple signals corresponding to the protons on the benzene and naphthalene ring systems. Protons ortho to the azo linkage are expected to show a significant downfield shift.
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Aliphatic Protons (3.0-4.0 ppm): Signals from the ethyl group in the reactive side chain.
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Amine Protons: A broad signal that may be exchangeable with D₂O.
Note: Specific chemical shift data for Reactive Orange 35 is not available in the reviewed literature. The expected ranges are based on general principles for sulfonated azo dyes.
Experimental Protocol: ¹H NMR Spectroscopy
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation:
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Dissolve 5-10 mg of Reactive Orange 35 in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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Ensure the sample is completely dissolved. If necessary, filter the solution to remove any particulate matter.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Analysis:
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Acquire the ¹H NMR spectrum.
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Reference the spectrum to an internal standard (e.g., DSS for D₂O or TMS for DMSO-d₆).
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Process the data (phasing, baseline correction, and integration).
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Mass Spectrometry (MS)
High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the accurate mass determination and structural elucidation of Reactive Orange 35 and its degradation products.
Quantitative Data
| Parameter | Value | Reference(s) |
| Molecular Formula | C27H19ClN9Na3O9S3 | |
| Monoisotopic Mass | 813.9711 u | Calculated |
| Average Mass | 814.12 u | |
| Ionization Mode | Negative Electrospray Ionization (ESI) | |
| Expected Ions | [M-Na]⁻, [M-2Na]²⁻, [M-3Na]³⁻ and other multiply charged species |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
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Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
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Sample Preparation:
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Prepare a dilute solution of Reactive Orange 35 in a suitable solvent system (e.g., water/acetonitrile mixture).
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Filter the sample through a 0.22 µm syringe filter before injection.
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LC Method:
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is common for separating sulfonated dyes.
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Flow Rate: Typically 0.2-0.5 mL/min.
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Injection Volume: 5-10 µL.
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MS Method:
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Ionization Mode: Negative ESI is preferred for sulfonated compounds.
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Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect the parent ion and potential fragments.
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Tandem MS (MS/MS): Isolate the precursor ion of interest and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns for structural confirmation.
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Experimental and Logical Workflows
Spectroscopic Analysis Workflow
Caption: General workflow for the comprehensive spectroscopic analysis of Reactive Orange 35.
Logical Relationship of Spectroscopic Data
Caption: Logical relationship between the molecular structure of Reactive Orange 35 and the information obtained from different spectroscopic techniques.
Conclusion
The spectroscopic analysis of Reactive Orange 35 requires a multi-faceted approach, with each technique providing unique and complementary information. UV-Vis spectroscopy is ideal for quantification, while FTIR offers rapid identification of functional groups. NMR and high-resolution mass spectrometry are indispensable for detailed structural elucidation and confirmation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this and similar reactive azo dyes. Further experimental determination of the molar absorptivity and detailed NMR and MS/MS fragmentation studies would provide a more complete spectroscopic profile of this important industrial chemical.
References
- 1. The Identification of Cotton Fibers Dyed with Reactive Dyes for Forensic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. UV-Vis microspectrophotometry as a method of differentiation between cotton fibre evidence coloured with reactive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
